6-Chloro-1-(4-nitrophenyl)-1-oxohexane

Description

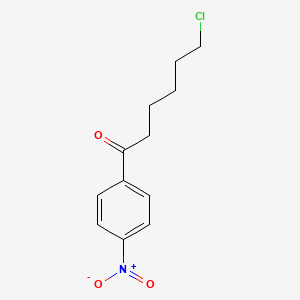

6-Chloro-1-(4-nitrophenyl)-1-oxohexane is an organic compound characterized by a hexane backbone substituted with a ketone group at position 1, a chlorine atom at position 6, and a 4-nitrophenyl moiety attached to the carbonyl carbon. The chlorine substituent on the aliphatic chain enhances lipophilicity, which may affect solubility and pharmacokinetic profiles.

Properties

IUPAC Name |

6-chloro-1-(4-nitrophenyl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c13-9-3-1-2-4-12(15)10-5-7-11(8-6-10)14(16)17/h5-8H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSLWASPLNLWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642267 | |

| Record name | 6-Chloro-1-(4-nitrophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-41-7 | |

| Record name | 6-Chloro-1-(4-nitrophenyl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(4-nitrophenyl)-1-oxohexane typically involves the reaction of 4-nitrobenzyl chloride with 6-chlorohexanone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to improve the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1-(4-nitrophenyl)-1-oxohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 6-Chloro-1-(4-aminophenyl)-1-oxohexane.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

- Carboxylic acids from oxidation.

- Amino derivatives from reduction.

- Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

6-Chloro-1-(4-nitrophenyl)-1-oxohexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-1-(4-nitrophenyl)-1-oxohexane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in substitution reactions, altering the compound’s activity and interactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated using atomic masses. †Estimated based on analog data.

Electronic and Reactivity Differences

- Nitro vs. However, nitro groups may participate in reduction reactions under specific conditions (e.g., with peroxides), as seen in the conversion of 4-nitrophenyl boronic acid to 4-nitrophenol .

- Chlorine Positional Effects: The 2,4-dichlorophenyl analog exhibits increased steric and electronic effects compared to monosubstituted derivatives, which may alter binding affinity in biological systems or catalytic interactions.

Biological Activity

6-Chloro-1-(4-nitrophenyl)-1-oxohexane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group, a nitrophenyl moiety, and a ketone functional group. Its molecular formula is C₁₃H₁₂ClN₁O₃, and it has a molecular weight of approximately 273.7 g/mol. The presence of the nitrophenyl group suggests potential interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:

- GABA Receptor Modulation : Preliminary studies indicate that this compound may act as a modulator of the γ-aminobutyric acid (GABA) receptor system, which plays a crucial role in neurotransmission and neuronal excitability. Compounds that influence GABAergic transmission are often explored for their therapeutic potential in anxiety, epilepsy, and other neurological disorders.

- Antioxidant Activity : The nitro group in the compound may confer antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress in biological systems. This activity is significant as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders .

Biological Activity Data

To better understand the biological effects of this compound, several studies have reported on its pharmacological properties:

Study 1: GABAergic Modulation

A study examining the effects of this compound on GABA receptors found that at low concentrations, the compound acted as a competitive antagonist, inhibiting GABA-induced chloride ion influx. This modulation was associated with increased neuronal firing rates in cultured neurons, suggesting potential applications in treating conditions characterized by excessive neuronal inhibition.

Study 2: Antioxidant Properties

In another investigation, the compound was tested for its ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated a significant decrease in DPPH radical concentration upon treatment with this compound, highlighting its potential as an antioxidant agent .

Study 3: Cytotoxic Effects

Research focusing on the cytotoxic effects of this compound demonstrated that it could induce apoptosis in various cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation at concentrations ranging from 10 to 50 µM. The mechanism was attributed to oxidative stress induction and subsequent activation of apoptotic pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, initial assessments suggest moderate membrane permeability due to its lipophilic nature. This property may influence its bioavailability and distribution within biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.